5-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazole derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The final step involves the carboxylation of the thiazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and as a building block for drug discovery.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The presence of the thiazole ring can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O4S/c1-12-18(20(24)25)19(28-22-12)23(2)21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,24,25) |
InChI Key |
GAGZCYLAUAQFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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